molecular formula C13H17NO2 B2355619 Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate CAS No. 2248310-86-1

Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B2355619
CAS No.: 2248310-86-1
M. Wt: 219.284
InChI Key: XECLLNDDJOBPRM-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is a chemical compound belonging to the tetrahydroquinoline family Tetrahydroquinolines are known for their presence in various natural products and their notable biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods often focus on optimizing reaction conditions to increase yield and reduce costs. This includes using readily available and inexpensive reagents like ethyl cyanoacetate and aromatic aldehydes, and employing one-pot synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of pesticides, antioxidants, and dyes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h6-7,14H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECLLNDDJOBPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=C(C=C1)C)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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